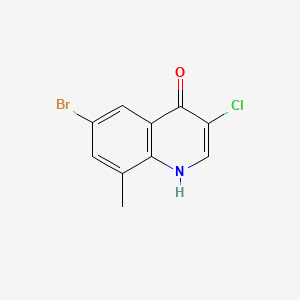

![molecular formula C7H4BrClN2 B598848 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1198096-48-8](/img/structure/B598848.png)

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

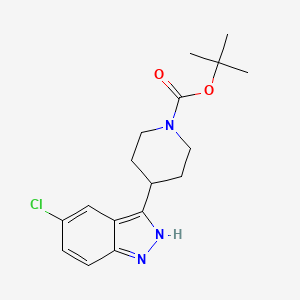

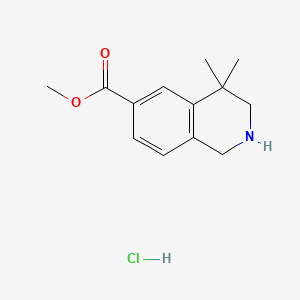

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a type of halogenated heterocycle .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves substitution reactions . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyridine ring and a five-membered pyrrole ring . The mutual orientation of these rings has been studied using X-ray diffraction .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 231.48 . The compound’s SMILES string is Clc1nc(Br)cc2cc[nH]c12 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Heterocycles

Researchers have developed methods to synthesize hard-to-reach heterocycles using 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. For instance, Alekseyev, Amirova, and Terenin (2015) describe a straightforward synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in synthesizing complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).

Advancements in Organic Synthesis

Significant advancements have been made in organic synthesis through the application of this compound. Cardoza, Das, and Tandon (2019) developed a Pd-catalyzed synthesis method for multi-aryl 7-azaindoles, showcasing the chemical's role in facilitating chemo-selective arylation. This method allows for the synthesis of sterically encumbered compounds and extends the utility of 7-azaindoles in organic synthesis, potentially for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Crystallographic and Spectroscopic Studies

The compound has also been subject to extensive crystallographic and spectroscopic studies, shedding light on its structural and electronic properties. For example, Morzyk-Ociepa et al. (2018) conducted a comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including compounds related to this compound. Such research provides valuable insights into the molecular and electronic structure of these compounds, facilitating their application in various scientific domains (Morzyk-Ociepa, Dysz, Turowska-Tyrk, & Michalska, 2018).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Wirkmechanismus

.

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For instance, pH variations may affect its solubility and bioavailability.

Environmental context and specific targets play crucial roles in determining its overall impact .

Biochemische Analyse

Biochemical Properties

5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function. Additionally, it can modulate signaling pathways that are crucial for cell communication and response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, potentially leading to alterations in cell function and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, thereby influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity, thereby influencing cellular processes and functions.

Eigenschaften

IUPAC Name |

5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHURNXZTMAOLSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(N=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674070 |

Source

|

| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198096-48-8 |

Source

|

| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

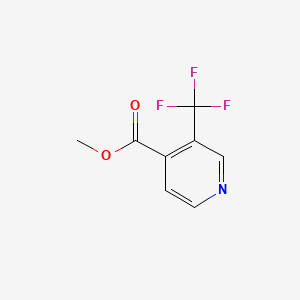

![7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)

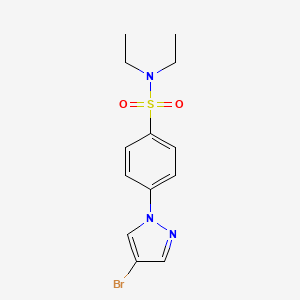

![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)